Superior RDS Prevention: Lower Incidence vs. First-Generation Synthetic Surfactant Colfosceril
In a pivotal randomized, double-masked trial of 1,294 very preterm infants, the Sinapultide-containing formulation lucinactant demonstrated a statistically significant reduction in the incidence of Respiratory Distress Syndrome (RDS) at 24 hours compared to the first-generation, protein-free synthetic surfactant colfosceril palmitate (Exosurf) [1].
| Evidence Dimension | Incidence of RDS at 24 hours |
|---|---|
| Target Compound Data | 39.1% |
| Comparator Or Baseline | Colfosceril palmitate: 47.2% |
| Quantified Difference | Odds Ratio (OR): 0.68 (95% CI: 0.52–0.89) |
| Conditions | Randomized, double-masked, multicenter trial (n=1,294 preterm infants, 600-1250g, ≤32 weeks GA) |
Why This Matters
This demonstrates the critical functional advantage of Sinapultide's SP-B-mimicking activity over simple phospholipid mixtures, making it the required choice for developing effective synthetic surfactants.
- [1] Moya FR, Gadzinowski J, Bancalari E, et al. A multicenter, randomized, masked, comparison trial of lucinactant, colfosceril palmitate, and beractant for the prevention of respiratory distress syndrome among very preterm infants. Pediatrics. 2005 Apr;115(4):1018-29. View Source
